molecular formula C6H5ClFNO B1279493 4-Amino-5-chloro-2-fluorophenol CAS No. 847872-10-0

4-Amino-5-chloro-2-fluorophenol

Cat. No.: B1279493
CAS No.: 847872-10-0
M. Wt: 161.56 g/mol
InChI Key: GAICBADMNLLFDV-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-fluorophenol is an organic compound with the molecular formula C6H5ClFNO. It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-5-chloro-2-fluorophenol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-2-fluoronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-chloro-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-fluorophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting downstream biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-2-fluorophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in biochemical research .

Properties

IUPAC Name

4-amino-5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAICBADMNLLFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303722
Record name 4-Amino-5-chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847872-10-0
Record name 4-Amino-5-chloro-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847872-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-chloro-2-fluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of potassium 5-chloro-2-fluoro-4-nitrophenolate (1.0 g, 4.35 mmol, Yuxiang) in 95% EtOH (22 mL) and H2O (8 mL) was added Fe (0.97 g, 17.4 mmol) and NH4Cl (1.86 g, 34.8 mmol). The mixture was stirred at rt for 10 hours, then diluted with methanol (100 mL) and ethyl acetate (100 mL). Filtered and the filtrate was concentrated in vacuo. The residue was dissolved in water (50 mL) and ethyl acetate (50 mL). The organic phase was separated and the water phase was extracted with ethyl acetate (50 mL×2). The combined organic layers were washed with brine (50 mL×3), dried over anhydrous Na2SO4, and concentrated in vacuo to give the title compound as a pale solid (0.6 g, 85.3%).
Name
potassium 5-chloro-2-fluoro-4-nitrophenolate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.97 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
85.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-chloro-2-fluorophenol
Reactant of Route 2
4-Amino-5-chloro-2-fluorophenol
Reactant of Route 3
4-Amino-5-chloro-2-fluorophenol
Reactant of Route 4
4-Amino-5-chloro-2-fluorophenol
Reactant of Route 5
4-Amino-5-chloro-2-fluorophenol
Reactant of Route 6
4-Amino-5-chloro-2-fluorophenol

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